molecular formula C21H20Cl2N4O6S B324444 2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide

2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B324444
M. Wt: 527.4 g/mol
InChI Key: BMBYCTJJYMOPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide is an organic compound known for its applications in various fields such as agriculture, chemistry, and biology. It is a derivative of phenoxy herbicides, which are widely used for their selective weed control properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2,6-dimethoxypyrimidine.

    Formation of Intermediate: The 2,4-dichlorophenol undergoes a reaction with propionic acid to form 2-(2,4-dichlorophenoxy)propionic acid.

    Amidation: The intermediate is then reacted with 4-aminosulfonylphenylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of catalysts such as triethylamine or potassium carbonate to facilitate the reactions.

    Temperature Control: Maintaining specific temperatures to ensure the reactions proceed efficiently.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide has several scientific research applications:

    Agriculture: Used as a herbicide for selective weed control.

    Chemistry: Employed in the synthesis of various organic compounds.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

Mechanism of Action

The compound exerts its effects by interfering with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes involved in plant growth regulation.

    Pathways: The compound disrupts the synthesis of essential proteins and hormones, leading to inhibited growth and development of weeds.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with comparable applications.

    Mecoprop (MCPP): A related compound used for weed control.

Uniqueness

2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide is unique due to its specific molecular structure, which provides distinct selectivity and efficacy in its applications.

Properties

Molecular Formula

C21H20Cl2N4O6S

Molecular Weight

527.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C21H20Cl2N4O6S/c1-12(33-17-9-4-13(22)10-16(17)23)20(28)24-14-5-7-15(8-6-14)34(29,30)27-18-11-19(31-2)26-21(25-18)32-3/h4-12H,1-3H3,(H,24,28)(H,25,26,27)

InChI Key

BMBYCTJJYMOPGQ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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